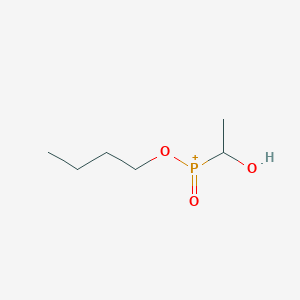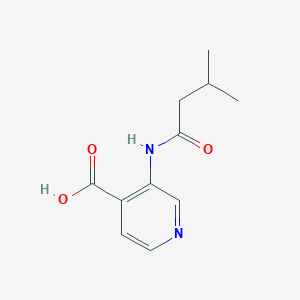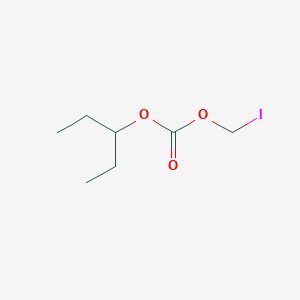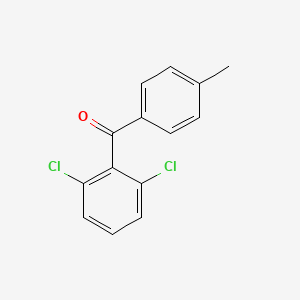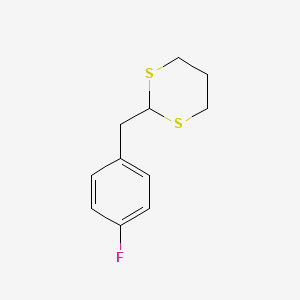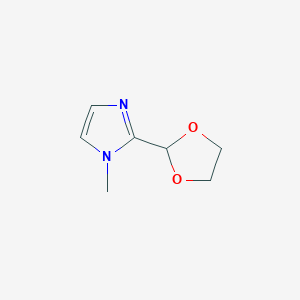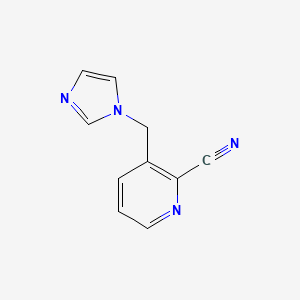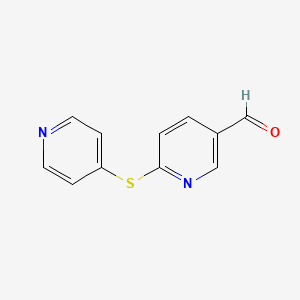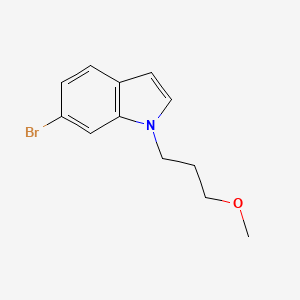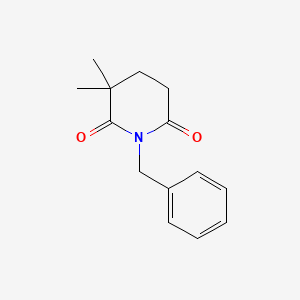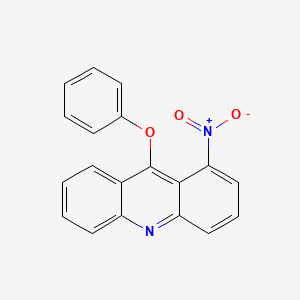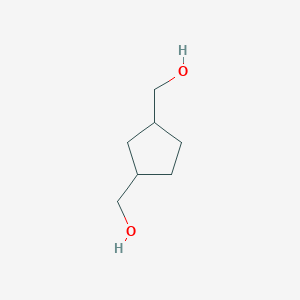
Cyclopentane-1,3-diyldimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane-1,3-diyldimethanol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentane-1,3-diyldimethanol can be synthesized through several methods. One common route involves the reduction of 1,3-cyclopentanedicarboxylic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,3-cyclopentanedimethanol may involve catalytic hydrogenation of 1,3-cyclopentanedione. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
化学反应分析
Types of Reactions
Cyclopentane-1,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclopentanedicarboxylic acid.
Reduction: Further reduction can yield cyclopentane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products
Oxidation: Cyclopentanedicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
科学研究应用
Cyclopentane-1,3-diyldimethanol has diverse applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes, contributing to the development of biobased polymers.
Materials Science: The compound is utilized in the production of high-performance materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and additives.
作用机制
The mechanism of action of 1,3-cyclopentanedimethanol primarily involves its hydroxyl groups. These groups can participate in hydrogen bonding, making the compound a valuable intermediate in the synthesis of polymers and other complex molecules. The hydroxyl groups also enable the compound to undergo various chemical transformations, facilitating its incorporation into larger molecular structures .
相似化合物的比较
Similar Compounds
1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Cyclopentanediol: Similar structure but with hydroxyl groups on different carbon atoms.
Cyclopentane-1,3-dione: A diketone with carbonyl groups instead of hydroxyl groups.
Uniqueness
Cyclopentane-1,3-diyldimethanol is unique due to the positioning of its hydroxyl groups, which allows for specific chemical reactivity and applications. Its structure enables the formation of stable polymers and materials with desirable properties, distinguishing it from other cyclopentane derivatives .
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2 |
InChI 键 |
AYVGBNGTBQLJBG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1CO)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
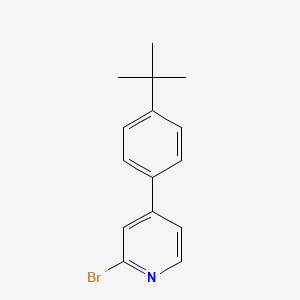
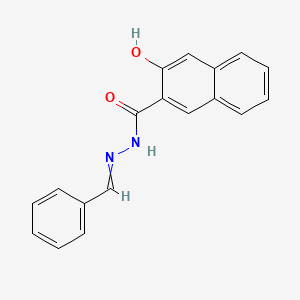
![(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B8643168.png)
